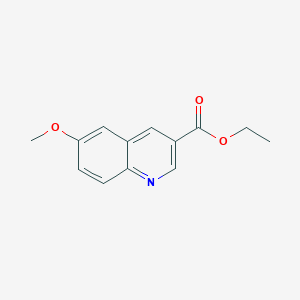

Ethyl 6-methoxyquinoline-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBYMKNFTIBVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307994 | |

| Record name | ethyl 6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26660-48-0 | |

| Record name | 26660-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 6 Methoxyquinoline 3 Carboxylate

Established Synthetic Pathways to the Quinoline-3-carboxylate Core

The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several named reactions and modern catalytic methods available for the synthesis of quinoline-3-carboxylates.

Cyclization Reactions for Ethyl 6-methoxyquinoline-3-carboxylate Synthesis

Classical cyclization reactions provide robust methods for the synthesis of the quinoline core. The Gould-Jacobs reaction, for instance, is a powerful tool for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to the target molecule. nih.govrsc.org This reaction involves the condensation of an aniline (B41778), in this case, p-anisidine (B42471), with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. Subsequent deoxygenation would be required to obtain the final product.

Another prominent method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.orgresearchgate.net For the synthesis of this compound, 2-amino-5-methoxybenzaldehyde (B1606155) would be reacted with ethyl acetoacetate (B1235776) in the presence of a catalyst. This reaction offers a direct route to the quinoline system.

The Combes quinoline synthesis offers an alternative pathway by reacting an aniline with a β-diketone under acidic conditions. mdpi.comorganic-chemistry.orgnih.gov For the target molecule, p-anisidine would be condensed with a suitable β-dicarbonyl compound, followed by acid-catalyzed ring closure. The regioselectivity of the Combes reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. mdpi.com

The Doebner-von Miller reaction, a modification of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines. nih.govbeilstein-journals.org This approach could be adapted to produce the 6-methoxyquinoline (B18371) scaffold, from which the 3-carboxylate group could be introduced in a subsequent step.

| Cyclization Reaction | Starting Materials for this compound | Key Features |

| Gould-Jacobs Reaction | p-Anisidine and Diethyl ethoxymethylenemalonate | Initially forms a 4-hydroxyquinoline derivative. nih.govrsc.org |

| Friedländer Synthesis | 2-Amino-5-methoxybenzaldehyde and Ethyl acetoacetate | Direct condensation to form the quinoline ring. rsc.orgresearchgate.net |

| Combes Synthesis | p-Anisidine and a suitable β-dicarbonyl compound | Acid-catalyzed cyclization of a β-amino enone intermediate. mdpi.comorganic-chemistry.orgnih.gov |

| Doebner-von Miller Reaction | p-Anisidine and an appropriate α,β-unsaturated carbonyl compound | Typically forms substituted quinolines; subsequent carboxylation would be needed. nih.govbeilstein-journals.org |

Rhodium-Catalyzed Approaches to Quinoline-3-carboxylates

Modern synthetic methodologies often employ transition metal catalysis to achieve high efficiency and selectivity. Rhodium-catalyzed reactions have emerged as a powerful tool for the synthesis of quinoline derivatives. One notable approach involves the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, catalyzed by a Rh(II) complex. nih.gov This method provides a mild and efficient route to ethyl quinoline-3-carboxylates. For the synthesis of the target compound, a 5-methoxyindole (B15748) could potentially serve as the starting material.

Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions represent a state-of-the-art strategy for constructing complex heterocyclic systems. nih.govnih.govyoutube.com These reactions can utilize simple and readily available starting materials to build the quinoline core through the formation of new carbon-carbon and carbon-nitrogen bonds, often with high regioselectivity. The annulation of anilines with alkynes or other coupling partners under rhodium catalysis can provide direct access to substituted quinoline-3-carboxylates.

Functional Group Interconversions of this compound

The ester moiety of this compound is a versatile handle for further chemical modifications, allowing for both oxidative and reductive transformations to access a variety of other functional groups.

Oxidative Transformations of the Ester Moiety

The direct oxidation of the ethyl ester group in this compound to other functionalities is a challenging transformation. However, oxidative cleavage of the ester can be achieved under specific conditions. For instance, enzymatic oxidation using cytochrome P450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters to their corresponding carboxylic acids. beilstein-journals.org This biochemical approach offers a mild alternative to chemical hydrolysis. Another potential transformation is oxidative decarboxylation, where the ester is first hydrolyzed to the carboxylic acid, which is then decarboxylated under oxidative conditions to introduce a different functional group at the 3-position. rsc.org It is important to note that the quinoline ring itself can be susceptible to oxidation under harsh conditions, necessitating careful selection of reagents to achieve chemoselectivity.

Reductive Manipulations of the Ester Functionality

The ester group of this compound can be readily reduced to an alcohol or an aldehyde using appropriate reducing agents. The choice of reagent determines the extent of the reduction.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to the corresponding primary alcohol, (6-methoxyquinolin-3-yl)methanol. researchgate.net This transformation proceeds via the complete reduction of the carbonyl group.

For the partial reduction of the ester to the corresponding aldehyde, 6-methoxyquinoline-3-carbaldehyde, a less reactive and more selective reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is often the reagent of choice for this transformation, particularly at low temperatures to prevent over-reduction to the alcohol.

The chemoselective reduction of the ester group in the presence of other reducible functionalities on the quinoline ring can be a synthetic challenge. Boron-based reagents, such as sodium borohydride (B1222165) in the presence of certain additives or under specific conditions, can sometimes be employed for the selective reduction of esters, although they are generally less reactive towards esters than LiAlH₄. Careful control of reaction conditions is crucial to achieve the desired outcome.

| Reducing Agent | Product of Reaction with this compound | Key Features |

| Lithium aluminum hydride (LiAlH₄) | (6-Methoxyquinolin-3-yl)methanol | Powerful, non-selective reducing agent for complete reduction of the ester. researchgate.net |

| Diisobutylaluminum hydride (DIBAL-H) | 6-Methoxyquinoline-3-carbaldehyde | Allows for the partial reduction of the ester to the aldehyde, typically at low temperatures. |

| Sodium borohydride (NaBH₄) / Modified Boron Reagents | (6-Methoxyquinolin-3-yl)methanol (under specific conditions) | Generally less reactive towards esters; chemoselectivity can be achieved with careful control of conditions. |

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring

The reactivity of the quinoline ring in this compound is significantly influenced by its existing substituents. The electron-donating nature of the methoxy (B1213986) group at the C-6 position enhances the electron density of the benzene (B151609) portion of the heterocycle, making it more susceptible to electrophilic attack. Conversely, the electron-deficient character of the pyridine (B92270) ring makes it a target for nucleophiles.

Computational studies and experimental evidence suggest that for 6-methoxyquinoline derivatives, electrophilic substitution is favored at the C-5 and C-7 positions. lookchem.com The methoxy group directs incoming electrophiles to these sites, which are ortho and para to it, respectively. The synthesis of 5-substituted derivatives of 6-methoxy-8-aminoquinoline highlights the feasibility of introducing substituents at the C-5 position. acs.org Furthermore, 6-methoxyquinoline serves as a precursor in the synthesis of compounds like 3-fluoro-6-methoxyquinoline, demonstrating that various functional groups can be installed on the ring system through targeted substitution reactions. nbinno.com

Nucleophilic substitution reactions are also a key feature of quinoline chemistry. While the pyridine ring is generally electron-deficient and can react with nucleophiles, the presence of activating groups can facilitate these transformations. For instance, nucleophilic amination of methoxypyridines and related heterocycles like 2-methoxyquinoline (B1583196) has been successfully achieved, indicating the potential for such reactions on the 6-methoxyquinoline core under specific conditions. ntu.edu.sg Theoretical analyses of methoxyquinoline derivatives have been employed to understand their chemical reactivity, revealing the specific sites most prone to nucleophilic and electrophilic attack. tandfonline.com

Derivatization Strategies for Enhancing Molecular Diversity

This compound is a valuable starting material for generating diverse molecular libraries through various derivatization strategies. These approaches focus on either modifying the quinoline core or transforming the ethyl carboxylate group.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound allows for systematic exploration of structure-activity relationships. A primary strategy involves modifying the initial reactants in classic quinoline syntheses. For example, in Doebner-type reactions, using variously substituted benzaldehydes with p-anisidine (4-methoxyaniline) and pyruvic acid can yield 2-aryl-6-methoxyquinoline derivatives. nih.gov Although this example leads to a 4-carboxylic acid, the principle of varying the aldehyde component is directly applicable to creating diversity at the C-2 position of the quinoline scaffold.

Another approach involves multi-step synthetic sequences starting from appropriately substituted phenols. A series of novel ethyl 6-(substituted-benzyloxy)-7-alkoxy-4-hydroxyquinoline-3-carboxylates were designed and synthesized from 4-nitro-2-alkoxyphenol, demonstrating how complexity and diversity can be built upon the benzene portion of the quinoline ring system. researchgate.net

The following table summarizes examples of synthetic strategies for producing substituted quinoline carboxylate analogues.

| Target Analogue Structure | Synthetic Strategy | Key Reactants | Reference |

| 2-Aryl-6-methoxyquinoline-4-carboxylates | Doebner Reaction | Substituted benzaldehyde, p-anisidine, pyruvic acid | nih.gov |

| Ethyl 6-(substituted-benzyloxy)-7-alkoxy-4-hydroxyquinoline-3-carboxylates | Multi-step synthesis | 4-Nitro-2-alkoxyphenol | researchgate.net |

| Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate | Multi-step synthesis | N/A | rsc.org |

Generation of Quinoline-3-carboxamide (B1254982) Derivatives

A highly effective strategy for diversifying the lead compound involves the conversion of the ethyl ester at the C-3 position into a wide array of carboxamides. This transformation typically proceeds via a two-step process: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

The synthesis of the intermediate quinoline-3-carboxylic acid is achieved by treating the ethyl ester with a base such as sodium hydroxide (B78521) (NaOH) in a suitable solvent system like a methanol (B129727)/water mixture, followed by reflux. researchgate.net Once the carboxylic acid is obtained, it can be coupled with various primary or secondary amines to generate the desired carboxamide derivatives. Two prevalent methods for this amide bond formation are:

Peptide Coupling Reagents: The carboxylic acid is activated in situ using coupling agents. A common combination involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-Dimethylformamide (DMF). The desired amine is then added, often with a non-nucleophilic base such as triethylamine (B128534) (TEA), to facilitate the reaction at room temperature. lookchem.com

Acyl Chloride Formation: A more traditional method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758) (DCM), sometimes with a catalytic amount of DMF. researchgate.net The resulting acyl chloride is then reacted with the target amine and a base (e.g., triethylamine) to form the amide. researchgate.net

These methods provide a robust platform for creating a large library of quinoline-3-carboxamide derivatives for various research applications. researchgate.netnih.gov

| Reaction Step | Method | Key Reagents | Solvent | Typical Conditions | Reference |

| Ester Hydrolysis | Saponification | NaOH | Methanol / Water | Reflux | researchgate.net |

| Amide Coupling | Coupling Agent | EDC, HOBt, Substituted Amine, Triethylamine | DMF | Room Temperature, 24h | lookchem.com |

| Amide Coupling | Acyl Chloride | SOCl₂, Substituted Amine, Triethylamine | DCM | Room Temperature | researchgate.net |

Optimization of Reaction Conditions and Side Product Mitigation in this compound Synthesis

The synthesis of the core structure of this compound, specifically the 4-hydroxyquinoline-3-carboxylate skeleton, is commonly achieved through cyclization reactions such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis. jptcp.comwikipedia.org Optimizing these reactions is crucial for maximizing yield and minimizing the formation of impurities.

The Gould-Jacobs reaction involves the condensation of an aniline (in this case, p-anisidine) with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization. wikipedia.org A significant optimization of this process involves the use of microwave irradiation. ablelab.eu Conventional heating often requires prolonged reaction times at high temperatures in solvents like diphenyl ether or paraffin (B1166041) oil, which can lead to product degradation. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. ablelab.euresearchgate.net However, careful control of the microwave heating time is necessary to prevent decarboxylation and other side reactions that can lower the yield of the desired product. ablelab.eu

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. jptcp.comwikipedia.org A critical step in this synthesis is the high-temperature cyclization of the intermediate Schiff base. wikipedia.org Early procedures performed this step without a solvent, resulting in moderate yields (often below 30%). wikipedia.org A key optimization was the introduction of an inert, high-boiling point solvent, such as mineral oil, which was found to increase the yield of the cyclized product to as high as 95% in many cases. wikipedia.org Temperature control is also vital for mitigating side products. In the related Conrad-Limpach-Knorr synthesis, the reaction temperature dictates the regioselectivity; lower temperatures (kinetic control) favor the formation of the 4-quinolone product, while higher temperatures (thermodynamic control) can lead to the isomeric 2-hydroxyquinoline (B72897), which would be a significant side product. quimicaorganica.org

Furthermore, optimizations for related Skraup syntheses of 6-methoxyquinoline have detailed the use of specific reagents like ferrous sulfate (B86663) and boric acid alongside sulfuric acid to control the reaction's exothermicity and improve yields, principles that underscore the importance of additive selection in mitigating side product formation. google.com

| Synthetic Route | Parameter for Optimization | Conventional Method | Optimized Method | Benefit of Optimization | Reference |

| Gould-Jacobs | Heating | Conventional reflux in high-boiling solvent (hours) | Microwave irradiation (minutes) | Drastically reduced reaction time, improved yield | ablelab.euresearchgate.net |

| Conrad-Limpach | Solvent for Cyclization | Neat (no solvent) | Inert, high-boiling solvent (e.g., mineral oil) | Increased yield from <30% to ~95% | wikipedia.org |

| Conrad-Limpach-Knorr | Temperature | High temperature (~140°C) | Lower temperature | Controls regioselectivity, prevents formation of 2-hydroxyquinoline isomer | quimicaorganica.org |

Despite comprehensive searches for experimental data pertaining to "this compound," specific, verifiable spectroscopic and crystallographic information for this exact compound is not available in the public domain through the conducted searches. Publications and database entries found relate to similar but distinct derivatives, such as isomers (e.g., ethyl 6-methoxyquinoline-4-carboxylate) or compounds with additional functional groups (e.g., 2-formyl-6-methoxy-3-carbethoxy quinoline).

Using data from these related but structurally different molecules would be scientifically inaccurate and would not meet the specific requirements of the requested article, which is focused solely on "this compound." The presence of different substituents or altered arrangements of functional groups significantly impacts spectroscopic data (NMR chemical shifts, mass fragmentation patterns, and IR absorption frequencies).

Therefore, due to the absence of the necessary primary data for "this compound," it is not possible to generate the detailed and scientifically accurate article as per the provided outline.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 6 Methoxyquinoline 3 Carboxylate

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the quintessential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in This method provides unequivocal data on bond lengths, bond angles, and the spatial orientation of molecules within a unit cell, offering insights into conformation and intermolecular interactions like hydrogen bonding and π–π stacking. mkuniversity.ac.innih.gov

While a complete, published single-crystal XRD dataset for Ethyl 6-methoxyquinoline-3-carboxylate was not identified in the surveyed literature, the crystallographic analysis of a closely related derivative, 2-formyl-6-methoxy-3-carbethoxy quinoline (B57606), provides significant insight into the expected solid-state structure. The analysis of this analog, which features an additional formyl group at the C2 position, revealed that it crystallizes in a monoclinic system with a centrosymmetric P2₁/c space group, containing four molecules per unit cell. nih.gov This information suggests a well-ordered packing arrangement stabilized by intermolecular forces. nih.gov

Table 1: Crystallographic Data for the Structurally Related Compound 2-formyl-6-methoxy-3-carbethoxy quinoline nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

This data provides a predictive framework for the crystallographic properties of this compound, suggesting it would likely adopt a similarly ordered and stable crystalline lattice.

Complementary Spectroscopic and Analytical Techniques

To complement diffraction methods and confirm the compound's identity and purity, a suite of spectroscopic and analytical techniques is employed. Mass spectrometry and elemental analysis are fundamental in this regard, verifying the molecular weight, formula, and elemental composition.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the compound's structure. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The primary molecular ion peak [M]+ would correspond to its monoisotopic mass. The fragmentation of methoxyquinolines often involves characteristic losses, such as the expulsion of a neutral molecule of hydrogen cyanide (HCN) from the quinoline core. mcmaster.ca

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₃ | N/A |

| Molar Mass | 231.25 g/mol | nih.gov |

| Monoisotopic Mass | 231.08954 Da | nih.gov |

Values for Molar Mass and Monoisotopic Mass are based on calculations for the isomeric compound Ethyl 6-methoxyquinoline-4-carboxylate. nih.gov

Elemental Analysis

Elemental analysis determines the mass percentage of each element within a pure sample. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) must align closely with the theoretically calculated values for the analysis to be considered valid.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 67.52% |

| Hydrogen | H | 5.67% |

| Nitrogen | N | 6.06% |

| Oxygen | O | 20.76% |

These values are calculated based on the molecular formula C₁₃H₁₃NO₃ and serve as the benchmark for experimental verification.

Computational Chemistry and Theoretical Investigations of Ethyl 6 Methoxyquinoline 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are widely used to explore molecular geometry and orbital energies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry of molecules. DFT calculations can determine key structural parameters, such as bond lengths and bond angles, by finding the minimum energy conformation of the molecule. For quinoline (B57606) derivatives, the molecule is generally found to be essentially planar, a feature that can be important for its biological activity. nih.gov

The stability of the molecule is confirmed by analyzing the vibrational frequencies calculated using DFT; the absence of imaginary frequencies indicates that the optimized structure corresponds to a true energy minimum on the potential energy surface. The planarity of the quinoline ring system, combined with the orientation of the ethyl carboxylate and methoxy (B1213986) groups, is stabilized by intramolecular interactions. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative Core Structure (Analogous to Ethyl 6-methoxyquinoline-3-carboxylate) Data is illustrative and based on typical values for similar structures.

| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | N1-C2 | 1.315 | Bond Angle | C2-N1-C9 | 117.5 |

| Bond Length | C3-C4 | 1.418 | Bond Angle | N1-C2-C3 | 122.8 |

| Bond Length | C4-C10 | 1.425 | Bond Angle | C2-C3-C4 | 120.1 |

| Bond Length | C5-C6 | 1.370 | Bond Angle | C3-C4-C10 | 118.5 |

| Bond Length | C6-O(methoxy) | 1.365 | Bond Angle | C5-C6-C7 | 120.5 |

| Bond Length | C3-C(ester) | 1.502 | Bond Angle | C10-C5-C6 | 119.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd

The energy difference between the HOMO and LUMO is known as the energy gap (ΔE). A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdscirp.org For the parent quinoline molecule, the calculated HOMO-LUMO energy gap is approximately 4.83 eV. scirp.org The introduction of substituents like the methoxy and ethyl carboxylate groups modifies the energies of these frontier orbitals. An electron-donating group (like methoxy) generally raises the HOMO energy, while an electron-withdrawing group (like ethyl carboxylate) tends to lower the LUMO energy, which can lead to a smaller energy gap and increased reactivity. wuxibiology.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. scirp.org

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Values are representative for quinoline-type structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.5 to -6.8 |

| LUMO Energy (ELUMO) | -1.7 to -2.0 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.5 to 4.8 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

For quinoline derivatives, docking studies have been performed against various biological targets, including kinases and microbial enzymes. researchgate.netresearchgate.net In these simulations, this compound would be placed into the binding site of a target protein, and its binding affinity is calculated and scored. The binding score reflects the stability of the ligand-protein complex.

Key interactions that stabilize the complex often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (e.g., the ester carbonyl oxygen) and amino acid residues in the protein's active site.

π-π Stacking: Aromatic interactions between the quinoline ring system and aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). mdpi.com

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand and hydrophobic pockets within the receptor.

For instance, studies on similar quinoline-3-carboxamide (B1254982) derivatives have shown interactions with key residues such as Tyr(73) and Asp(207) in the ATM kinase active site through π-π stacking and other bonds. mdpi.com Such insights are vital for optimizing the ligand structure to improve its binding affinity and selectivity. researchgate.net

Table 3: Example Molecular Docking Results for a Quinoline Derivative with a Kinase Target Data is hypothetical and illustrative of a typical docking study output.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase | -9.8 | ASP-207, LYS-154 | Hydrogen Bond |

| TYR-73 | π-π Stacking | ||

| VAL-25, ILE-88 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These in silico tools are used to predict the activity of new or untested compounds, thereby accelerating the drug discovery process by prioritizing which molecules to synthesize and test experimentally. nih.govnih.gov

To build a QSAR model for a class of compounds like quinoline derivatives, the following steps are typically taken:

Data Collection: A dataset of quinoline compounds with experimentally measured biological activity (e.g., IC50 values) is gathered.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors are numerical representations of the molecule's physicochemical, topological, and electronic properties.

Model Development: Using statistical methods or machine learning algorithms, a mathematical relationship is established between the descriptors and the observed biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability.

For this compound, a validated QSAR model could predict its potential bioactivity against a specific target based on its calculated descriptors. This allows for rapid screening and identification of its potential therapeutic applications. nih.gov

In Silico Assessment of Molecular Properties for Drug Discovery

In the early stages of drug development, it is crucial to assess the "drug-likeness" of a compound, including its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized.

Properties often evaluated include:

Lipinski's Rule of Five: A set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug in humans. The rules are: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which affects its absorption and distribution.

Toxicity Prediction: In silico models can predict potential toxicities, such as mutagenicity or cardiotoxicity.

Computational tools can predict these properties for this compound, providing an early assessment of its potential as a drug candidate. researchgate.netunpad.ac.id

Table 4: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 231.25 g/mol | Passes Lipinski's Rule (≤ 500) |

| LogP (Octanol/Water Partition) | 2.4 | Passes Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 0 | Passes Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Passes Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 48.4 Ų | Good potential for cell permeability |

| Aqueous Solubility (logS) | -3.1 | Moderately soluble |

In Vitro Biological Activities and Mechanistic Insights of Ethyl 6 Methoxyquinoline 3 Carboxylate and Its Analogues

Evaluation of Antimicrobial Activity

The antimicrobial potential of ethyl 6-methoxyquinoline-3-carboxylate and its analogues has been a subject of significant research, revealing a broad spectrum of activity against various pathogenic microorganisms. These studies are crucial in the quest for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Antibacterial Efficacy Against Gram-Positive Strains

Derivatives of 6-methoxyquinoline (B18371) have demonstrated notable efficacy against Gram-positive bacteria. researchgate.netnih.gov In several studies, these compounds have exhibited potent activity, with some analogues showing minimum inhibitory concentrations (MICs) comparable to or even exceeding those of established antibiotics. researchgate.net For instance, certain novel quinoline (B57606) derivatives have shown significant activity against strains such as Streptococcus pneumoniae and Bacillus subtilis. researchgate.net The structural modifications on the quinoline scaffold play a crucial role in determining the extent of antibacterial activity. researchgate.netnih.gov

One study reported that among newly synthesized 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives, the ester derivative 7b and the thioether derivative 9c demonstrated the highest antimicrobial activity against gram-positive strains. researchgate.net Another research highlighted a series of quinoline compounds that displayed good potency against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). nih.gov Specifically, one compound showed a MIC of 1.5 μg/mL against MRSA. nih.gov Furthermore, certain quinolinequinones exhibited significant antibacterial activity against S. aureus with a MIC value of 1.22 μg/mL, equivalent to the reference drug cefuroxime-Na. nih.gov

Table 1: Antibacterial Activity of Selected 6-Methoxyquinoline Analogues against Gram-Positive Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline Derivative 14 | Streptococcus pneumoniae | 0.66-3.98 | researchgate.net |

| Quinoline Derivative 14 | Bacillus subtilis | 0.66-3.98 | researchgate.net |

| Ester Derivative 7b | Gram-positive strains | - | researchgate.net |

| Thioether Derivative 9c | Gram-positive strains | - | researchgate.net |

| Quinoline Compound 6 | MRSA | 1.5 | nih.gov |

| Quinolinequinone 1 (QQ1) | S. aureus | 1.22 | nih.gov |

| Quinolinequinone 5 (QQ5) | S. aureus | 1.22 | nih.gov |

| Quinolinequinone 6 (QQ6) | S. aureus | 1.22 | nih.gov |

Note: "-" indicates that specific MIC values were not provided in the source, but the compound was reported to have high activity.

Antibacterial Efficacy Against Gram-Negative Strains

The activity of 6-methoxyquinoline derivatives extends to Gram-negative bacteria, although in some cases, the efficacy is more moderate compared to their effect on Gram-positive strains. researchgate.netscienceopen.com Nevertheless, several analogues have shown promising results against clinically relevant Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli. researchgate.net

Research has indicated that specific structural features are necessary to enhance activity against Gram-negative bacteria, which possess an outer membrane that can act as a barrier to many antimicrobial agents. scienceopen.com For instance, in a study of 6-methoxyquinoline-3-carbonitrile derivatives, compounds 7b, 7d, and 9b were observed to have the highest activity against gram-negative strains. researchgate.net Some quinoline derivatives have demonstrated a broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Antibacterial Activity of Selected 6-Methoxyquinoline Analogues against Gram-Negative Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline Derivative 14 | Pseudomonas aeruginosa | 0.66-3.98 | researchgate.net |

| Quinoline Derivative 14 | Escherichia coli | 0.66-3.98 | researchgate.net |

| Compound 7b | Gram-negative strains | - | researchgate.net |

| Compound 7d | Gram-negative strains | - | researchgate.net |

| Compound 9b | Gram-negative strains | - | researchgate.net |

Note: "-" indicates that specific MIC values were not provided in the source, but the compound was reported to have high activity.

Antifungal Efficacy Against Fungal Species

In addition to their antibacterial properties, certain analogues of this compound have been evaluated for their antifungal activity. These compounds have shown inhibitory effects against a range of fungal species, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net

The structural diversity of the quinoline analogues allows for the identification of compounds with specific and potent antifungal actions. For example, one study found that compound 7e was more active than the standard antifungal drug Amphotericin B against three different fungal species. researchgate.net Another study reported that certain quinoline derivatives exhibited promising antifungal properties with a MIC of 1 μg/mL against Candida albicans. researchgate.net This highlights the potential of the 6-methoxyquinoline scaffold in the development of new antifungal agents.

Table 3: Antifungal Activity of Selected 6-Methoxyquinoline Analogues

| Compound/Analogue | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline Derivative 14 | Aspergillus fumigatus | 0.66-3.98 | researchgate.net |

| Quinoline Derivative 14 | Candida albicans | 0.66-3.98 | researchgate.net |

| Compound 7e | Fungal species | > Amphotericin B | researchgate.net |

| Compound 4d | Candida albicans | 1 | researchgate.net |

| Compound 4f | Candida albicans | 1 | researchgate.net |

Note: "> Amphotericin B" indicates that the compound was reported to be more active than the reference drug, without specific MIC values provided.

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

A key mechanism underlying the antimicrobial activity of many quinoline derivatives is the inhibition of bacterial DNA gyrase. researchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial drugs. nih.govmdpi.com By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. mdpi.com

Several studies have confirmed that novel 6-methoxyquinoline derivatives act as DNA gyrase inhibitors. researchgate.net For instance, a potent quinoline derivative, compound 14, was found to have a significant inhibitory activity against the bacterial DNA gyrase enzyme, with an IC50 value of 3.39 μM. researchgate.net Molecular docking studies have further elucidated the binding patterns of these synthesized compounds against DNA gyrase, providing insights into the structure-activity relationships that govern their inhibitory potential. researchgate.net The ability of these compounds to target DNA gyrase underscores their potential as effective antibacterial agents with a well-defined mechanism of action.

Investigation of Antiproliferative and Anticancer Properties in Cell Lines

The quinoline scaffold is not only a source of antimicrobial agents but has also been extensively investigated for its antiproliferative and anticancer properties. nih.govnih.gov Derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines, suggesting their potential as leads for the development of new anticancer therapies.

Inhibition of Cancer Cell Proliferation

A number of studies have demonstrated the ability of 6-methoxyquinoline derivatives to inhibit the proliferation of cancer cells in vitro. nih.govnih.gov These compounds have been evaluated against a variety of human cancer cell lines, including those from breast, colon, and lung cancers, often exhibiting significant cytotoxic effects. nih.govresearchgate.net

For example, a series of quinoline-3-carboxylate derivatives were evaluated for their antiproliferative activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. nih.gov Some of these compounds showed better activity than the standard anticancer drug, with IC50 values in the sub-micromolar range. Specifically, compounds 4m and 4n had an IC50 value of 0.33μM against the MCF-7 cell line, while compounds 4k and 4m showed potent activity against the K562 cell line with an IC50 value of 0.28μM. nih.gov The anticancer activities of these compounds were found to be mediated through the up-regulation of intrinsic apoptosis pathways. nih.gov Another study reported that certain 6-methoxy-2-arylquinoline derivatives showed cytotoxic activity with IC50 values in the range of 25.34–39.64 μM. nih.gov

Table 4: Antiproliferative Activity of Selected Quinoline Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4m | MCF-7 (Breast) | 0.33 | nih.gov |

| Compound 4n | MCF-7 (Breast) | 0.33 | nih.gov |

| Compound 4k | K562 (Leukemia) | 0.28 | nih.gov |

| Compound 4m | K562 (Leukemia) | 0.28 | nih.gov |

| Alcoholic Derivative 5c | Cancer cells | 25.34–39.64 | nih.gov |

| Alcoholic Derivative 5d | Cancer cells | 25.34–39.64 | nih.gov |

| Alcoholic Derivative 5e | Cancer cells | 25.34–39.64 | nih.gov |

Modulation of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged cells. Certain quinolone derivatives have been shown to modulate these pathways. For instance, the synthetically prepared quinolone derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govmdpi.comnih.govselenadiazolo [3,4-h]quinoline-7-carboxylate (E2h), has demonstrated pro-apoptotic effects on the HeLa cervical cancer cell line. nih.gov Studies indicate that this compound can inhibit cell growth and induce apoptosis in a time- and dose-dependent manner. The underlying mechanism involves the elevation of reactive oxygen species (ROS) and the activation of caspase 3, suggesting an induction of apoptosis through a ROS-mitochondrial/caspase 3-dependent pathway. nih.gov

Furthermore, research on other related heterocyclic carboxylates, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has led to the discovery of new agents that induce apoptosis in breast cancer cells. mdpi.com Flow cytometric analysis of derivatives from this scaffold showed a significant induction of apoptosis in MCF-7 cells. mdpi.com Similarly, Ethyl β-carboline-3-carboxylate has been found to induce apoptosis in SiHa cervical cancer cells, also through a mechanism involving the production of ROS and the mitochondrial dysfunction pathway. nih.gov These findings on related structures highlight the potential of the carboxylate functional group within various heterocyclic systems to influence apoptotic processes.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition

Acetylcholinesterase (AChE) Inhibition: Analogues of this compound have been investigated for their potential as cholinesterase inhibitors, which are crucial in managing neurodegenerative diseases. mdpi.com For example, in silico analysis of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate predicted that the molecule could successfully dock in both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. nih.gov Subsequent in vitro studies confirmed that this compound is a potent and selective AChE inhibitor. nih.gov Other heterocyclic systems, such as quinoxaline (B1680401) derivatives, have also shown significant AChE inhibitory activity. Specifically, 2,3-dimethylquinoxalin-6-amine (B1295510) demonstrated higher potency than the well-known AChE inhibitor, tacrine. nih.gov

Carbonic Anhydrase (hCA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation, and their inhibition is a therapeutic strategy for several conditions. mdpi.com Certain isoforms, particularly CA IX and XII, are overexpressed in many cancers, making them attractive targets. nih.govnih.gov Research into anilinoquinazoline-based carboxylic acids has identified compounds with potent inhibitory activity against these tumor-associated isoforms. cu.edu.eg For instance, some derivatives showed significant inhibition of hCA IX and XII, with Kᵢ values in the low micromolar range. cu.edu.eg The placement of the carboxylic acid functionality on the anilino motif was found to be a key determinant of inhibitory activity. cu.edu.eg

| Compound/Analogue Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate | AChE | Potent and selective inhibitor, predicted to bind to both CAS and PAS. | nih.gov |

| 2,3-dimethylquinoxalin-6-amine | AChE | IC₅₀ = 0.077 µM, more potent than tacrine. | nih.gov |

| Anilinoquinazoline-based carboxylic acids | hCA IX, hCA XII | Showed potent inhibitory activity with Kᵢ values as low as 0.92 µM against hCA IX. | cu.edu.eg |

Tyrosine Kinase Inhibition (e.g., IGF-1R and IGF-2R)

The insulin-like growth factor 1 receptor (IGF-1R) is a tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. nih.govnih.gov Its dysregulation is implicated in various cancers, making it a significant therapeutic target. nih.govresearchgate.net While direct studies on this compound are limited, related quinazoline (B50416) scaffolds are prominent among EGFR tyrosine kinase inhibitors. nih.gov

Inhibitors targeting the IGF signaling system include small molecules that block the tyrosine kinase domain. nih.govmdpi.com The IGF signaling system comprises ligands (IGF-1, IGF-2), receptors (IGF-1R, IGF-2R, IR), and binding proteins. nih.gov The development of selective small-molecule inhibitors for IGF-1R has been a focus of cancer research. For example, pyrrolo[2,3-d]pyrimidines have been identified as potent and selective inhibitors of the IGF-1R kinase. nih.gov Dual inhibitors that target both IGF-1R and other kinases, such as the Focal Adhesion Kinase (FAK), have also been developed and show promise in inhibiting cancer cell proliferation and inducing apoptosis. nih.gov

Panx1 Blocker Activity

Pannexin-1 (Panx1) is a channel protein involved in various pathologies, including ischemic stroke, neuropathic pain, and cancer, making it a promising therapeutic target. mdpi.comnih.gov Research has identified quinoline-based compounds as potent Panx1 blockers. nih.gov In a study focused on developing new Panx1 inhibitors, several quinoline derivatives demonstrated significant activity. nih.gov Notably, compounds with a 3-carboxy-quinolone structure showed powerful Panx1 channel blocking capabilities, with inhibition percentages ranging from 73.2% to 100% at a concentration of 50 µM. mdpi.com

For the most potent compounds, dose-response curves were established, revealing IC₅₀ values lower than the reference compound carbenoxolone. One particularly effective compound, 6g from a reported series, exhibited an IC₅₀ of 1.5 µM and was found to be a selective Panx1 blocker. nih.gov

| Compound | % Inhibition of Panx1 (at 50 µM) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6g (quinoline derivative) | ~98% | 1.5 | nih.gov |

| Compound 6f (quinoline derivative) | ~95% | 3.0 | nih.gov |

| Compound 13e (quinoline derivative) | 88% | Not specified in abstract | nih.gov |

| Compound 12f (3-carboxy-6-sulphonamidoquinolone) | >73.2% | 2.7 | mdpi.comnih.gov |

| Carbenoxolone (Reference) | Not specified | 7.1 - 10 | nih.govmdpi.comnih.gov |

Receptor Binding Affinity Studies

Serotonin (B10506) Receptor (5-HT4) Ligand Binding

The serotonin 5-HT4 receptor, a G-protein coupled receptor, is a target for drugs aimed at treating various central and peripheral disorders. nih.govscispace.com The development of selective ligands for this receptor requires a deep understanding of the molecular interactions within its binding site. nih.gov While specific binding data for this compound is not detailed, the 6-methoxyquinoline-3-carboxamide (B1627213) scaffold, a close analogue, has been synthesized and investigated as a novel serotonergic lead structure. researchgate.net

Docking experiments with a homology model of the 5-HT4 receptor suggest that these quinoline derivatives may bind in a manner similar to serotonin. researchgate.net Site-directed mutagenesis studies have been crucial in exploring the ligand binding site, identifying key amino acid residues that interact with 5-HT4 receptor agonists and antagonists. nih.gov For instance, residue S197(5.43) has been shown to be involved in antagonist binding. nih.gov The design of multivalent ligands based on known 5-HT4 partial agonists has also been explored to investigate interactions with receptor dimers, with some bivalent and tetravalent ligands showing a 10-20 fold increase in binding affinity compared to monovalent controls. scispace.comnih.gov

Antioxidant Activity Assessment

The antioxidant activity of chemical compounds is often evaluated through a variety of in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These tests provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to scavenge 50% of the free radicals.

While specific data for this compound is not available, studies on structurally related quinoline compounds offer some insights. For instance, research on various quinoline-related carboxylic acid derivatives has, in some cases, indicated a lack of significant DPPH radical scavenging capacities when compared to standard antioxidants like ascorbic acid. iau.irmdpi.com Conversely, other studies on newly synthesized quinoline derivatives have reported noticeable antioxidant potential in various assays. sapub.org The antioxidant activity of quinoline derivatives is thought to be influenced by the nature and position of substituents on the quinoline ring. For example, the presence of hydroxyl or methoxy (B1213986) groups can, in some molecular contexts, enhance antioxidant capacity by facilitating the donation of a hydrogen atom or an electron to neutralize free radicals.

Given the absence of direct experimental data for this compound, a definitive assessment of its in vitro antioxidant activity cannot be provided at this time. Further empirical studies are required to elucidate the specific antioxidant profile of this compound and to generate the data necessary for a comprehensive evaluation, including the creation of detailed data tables from assays such as DPPH and FRAP. Without such studies, any discussion on its antioxidant activity remains speculative and based on the general characteristics of the quinoline chemical class.

Structure Activity Relationship Sar Studies of Ethyl 6 Methoxyquinoline 3 Carboxylate Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of a quinoline (B57606) derivative is intricately linked to the nature and position of its substituents. Functional groups can modulate physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn govern the molecule's absorption, distribution, metabolism, excretion (ADME), and interaction with its biological target.

The ethyl carboxylate group (-COOC₂H₅) at the C-3 position is a key functional handle for modulating bioactivity. This ester group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule with its target protein. drugdesign.org Furthermore, the ester is a prodrug moiety that can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid. This bioactivation can dramatically alter the compound's properties.

Research comparing quinoline-3-carboxylate esters with their hydrolyzed carboxylic acid counterparts has shown that the acid form can exhibit enhanced selectivity, particularly in anticancer applications. nih.govresearchgate.net The lower pKa of the carboxylic acid allows it to exist in a more polar, ionized state in normal physiological pH but in a less polar, non-ionized form in the acidic microenvironment of tumors. nih.gov This pH-dependent ionization state can lead to preferential accumulation in cancer cells, thereby increasing efficacy and reducing off-target toxicity. nih.gov The carboxylic acid can also participate in different binding interactions, such as forming strong salt bridges, which may be unavailable to the parent ester. drugdesign.org

Table 1: Comparison of In Vitro Activity of Ester vs. Carboxylic Acid Derivatives Data derived from studies on 2-styrylquinoline (B1231325) derivatives, illustrating the principle of ester hydrolysis on bioactivity. nih.gov

| Compound Type | Modification | Target Cell Line | IC₅₀ (µM) | Selectivity Profile |

| Ester Derivative | 3-carboxylate | MCF-7 (Cancer) | >10 | Low |

| Acid Derivative | 3-carboxylic acid | MCF-7 (Cancer) | 1.5 | High (less active against non-cancerous cells) |

Halogenation is a common and effective strategy in medicinal chemistry to enhance the biological potency of lead compounds. The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring can modify the molecule's lipophilicity, electronic character, and metabolic stability. Halogenated quinolines have demonstrated potent activity as antibiofilm agents and have shown promise in overcoming drug resistance. nih.gov

The effects of halogenation are highly dependent on the nature, number, and position of the halogen atoms. For instance, studies on quinone imines have shown that compounds with a greater number of chlorine atoms can exhibit higher fungicidal and insecticidal activity. biointerfaceresearch.com In other contexts, the presence of a single chloro-substituent was found to significantly enhance the antileishmanial activity of a quinoline derivative. rsc.org Halogens exert a strong electron-withdrawing inductive effect, which can alter the acidity of nearby protons and the binding characteristics of the molecule. This modification of electronic properties can be critical for optimizing interactions with target enzymes or receptors. Research on substituted cinnoline (B1195905) derivatives, which are structurally related to quinolines, also found that halogen-substituted compounds, particularly those with chlorine, showed potent antimicrobial and anti-inflammatory activity. thepharmajournal.com

The specific placement of substituents on the quinoline ring is a critical determinant of biological activity. Even minor shifts in substituent position can lead to significant changes in potency and selectivity due to steric and electronic effects. nih.govmdpi.com For example, a substituent at the C-6 position has been shown to influence the chemical environment of protons and carbons at the C-5, C-7, and C-8 positions, indicating a transmission of electronic effects through the ring system that can impact receptor binding. lookchem.comresearchgate.net

SAR studies have frequently identified optimal substitution patterns for specific biological targets. In the development of a series of potent GLUT1 inhibitors, a fluorine atom at the C-7 position of the quinoline ring was found to be crucial for selectivity, while an unsubstituted group at the C-2 position was necessary for high potency. mdpi.com Similarly, in a study of cholinesterase inhibitors, a chlorine atom at the 2-position of an N-phenylamino ring attached to the quinoline scaffold resulted in better activity than when the chlorine was placed at the 3- or 4-position. nih.gov These findings underscore that the three-dimensional arrangement of functional groups and their precise orientation within a receptor's binding pocket are paramount for achieving the desired biological effect.

Table 2: Influence of Substituent Position on Cholinesterase Inhibition Data derived from studies on 4-N-phenylaminoquinoline derivatives, illustrating the impact of positional isomerism. nih.gov

| Base Scaffold | Substituent on Phenylamino Ring | AChE IC₅₀ (µM) |

| 4-N-phenylaminoquinoline | 2-Chloro | 5.2 |

| 4-N-phenylaminoquinoline | 3-Chloro | 15.8 |

| 4-N-phenylaminoquinoline | 4-Chloro | 10.1 |

Pharmacophore Identification for Targeted Biological Activities

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For quinoline-3-carboxylate derivatives, pharmacophore models have been developed to guide the synthesis of new analogues with improved activity. nih.gov

A typical pharmacophore model for antioxidant quinoline derivatives identified four key chemical features: one aromatic ring and three hydrogen bond acceptors. nih.gov The aromatic ring often maps to the quinoline core itself, providing a scaffold for hydrophobic interactions. The hydrogen bond acceptors frequently correspond to the carbonyl oxygen of the ester or carboxylate group, as well as other heteroatoms within the structure. nih.gov By mapping new or existing compounds to a validated pharmacophore model, researchers can predict their potential bioactivity and prioritize which molecules to synthesize and test. nih.gov This approach is integral to ligand-based drug design and has been successfully used to identify novel quinoline derivatives for various therapeutic targets. nih.gov

Correlation Between Structural Features and In Vitro Efficacy

The ultimate validation of SAR principles lies in the correlation between specific structural modifications and measured in vitro biological activity. Numerous studies on quinoline-3-carboxylate derivatives have established clear links between their structural features and their efficacy in cell-based assays. nih.gov

For instance, in the evaluation of antiproliferative activity against human cancer cell lines, specific substitution patterns have yielded compounds with potent, sub-micromolar efficacy. nih.gov The introduction of certain styryl groups at the C-2 position and specific substituents on a phenyl ring at the C-4 position of the quinoline-3-carboxylate scaffold has been shown to dramatically increase cytotoxicity against cancer cells. nih.govnih.gov The data clearly indicates that small changes, such as modifying a substituent on a peripheral phenyl ring, can result in a significant improvement in potency, as demonstrated by lower IC₅₀ values. This direct correlation between structure and in vitro efficacy provides the empirical foundation for rational drug design and the optimization of lead compounds.

Table 3: Correlation of Structural Features with In Vitro Antiproliferative Efficacy Data derived from studies on 2,4-disubstituted quinoline-3-carboxylate derivatives. nih.gov

| Compound ID | Substitution at C-4 (Phenyl Ring) | Target Cell Line | IC₅₀ (µM) |

| 4k | 4-Fluoro | K562 | 0.28 |

| 4m | 4-Chloro | K562 | 0.28 |

| 4m | 4-Chloro | MCF-7 | 0.33 |

| 4n | 4-Bromo | MCF-7 | 0.33 |

Research Applications and Future Directions in Medicinal Chemistry and Organic Synthesis

Ethyl 6-methoxyquinoline-3-carboxylate as a Synthetic Intermediate for Complex Molecules

The utility of a chemical compound is often defined by its capacity to serve as a precursor for more complex structures. This compound and its close analogs excel in this role. The strategic placement of the methoxy (B1213986) group and the ethyl carboxylate on the quinoline (B57606) core provides reactive sites for further chemical modifications. For instance, research into the synthesis of the potent antitumor antibiotic CC-1065 has utilized a structurally similar compound, ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, as a key intermediate. rsc.org This highlights the value of the methoxyquinoline carboxylate framework in constructing intricate, biologically significant molecules. rsc.org Synthetic strategies, such as the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, have been employed to create complex tetrahydroisoquinoline carboxylic acids, demonstrating the versatility of these scaffolds in diastereoselective synthesis. mdpi.com

Contributions to Novel Drug Candidate Design

The quinoline scaffold is a privileged structure in drug discovery, and derivatives of this compound are at the forefront of designing new therapeutic agents. benthamdirect.commdpi.com

Development of Antimicrobial Agents Addressing Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new classes of antibiotics. mdpi.com Quinoline derivatives have shown significant promise in this area. Research on 6-methoxyquinoline-3-carbonitrile (B3100304), a close structural relative of this compound, has yielded compounds with potent antimicrobial activity. researchgate.net Specific derivatives have demonstrated high efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net

Notably, quinoline-based compounds are being investigated for their ability to combat multidrug-resistant (MDR) strains. nih.gov Studies have identified quinoline-2-one derivatives that exhibit significant antibacterial action against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov For example, compound 6c from one study showed potent activity with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE. nih.gov

| Compound | Activity Highlight | Target Organism Type |

|---|---|---|

| Ester Derivative 7b | Highest activity | Gram-positive & Gram-negative strains |

| Thioether Derivative 9c | Highest activity | Gram-positive strains |

| Derivative 7d | High activity | Gram-negative strains |

| Thioether Derivative 9b | High activity | Gram-negative strains |

| Derivative 7e | More active than Amphotericin B | Three fungal species |

Exploration in Anticancer Agent Design

The quinoline core is a key component in the design of anticancer agents, with research focusing on its ability to inhibit critical cellular targets. nih.govresearchgate.net Derivatives based on the quinoline-3-carboxamide (B1254982) scaffold have been optimized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell growth whose mutation or overexpression can lead to tumor development. nih.gov The design of these inhibitors often involves a "scaffold-hopping" strategy, where the core structure is modified to enhance biological activity while maintaining key binding interactions. rsc.orgmdpi.com This approach has led to the discovery of highly potent compounds. nih.gov

| Compound | Derivative Type | EGFR IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|---|

| 5o | Furan | 2.61 | 3.355 |

| 6b | Thiophene | 0.49 | 5.069 |

| 10 | Benzyloxy | 1.73 | 10.85 |

Advancements in Quinoline Ring System Chemistry

The potential of this compound as a building block is continually enhanced by ongoing advancements in the synthesis of the quinoline ring system. nih.gov Traditional methods like the Skraup, Doebner–Von Miller, and Friedländer syntheses have been refined with new catalysts, microwave irradiation, and ionic liquid media to improve efficiency and reduce the use of harsh reagents. nih.gov Modern strategies focus on innovative approaches such as transition-metal-free protocols, C–H bond activation, and photo-induced oxidative cyclizations. mdpi.comnih.gov These methods, including the Pfitzinger and Combes syntheses, allow for the creation of quinolines with diverse substitution patterns, expanding the library of available molecules for drug discovery and materials science. nih.govresearchgate.net Such synthetic innovations make it easier to produce a wide variety of functionalized quinoline derivatives, paving the way for new discoveries based on this versatile scaffold. researchgate.net

Potential in Biosensor Development

The unique photophysical properties of the quinoline ring make it an attractive candidate for the development of fluorescent chemosensors. nanobioletters.com Quinoline derivatives are known for their strong photochemical stability and are widely investigated as molecular probes for detecting metal ions, pH changes, and other analytes. nanobioletters.comresearchgate.netresearchgate.net The principle often relies on mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET), where the binding of an analyte modulates the fluorescence of the quinoline core. researchgate.netderpharmachemica.com

Quinoline-based sensors have been successfully developed for the highly selective detection of zinc ions (Zn²⁺) in biological and environmental samples. nanobioletters.com Other designs have created sensors for indium ions (In³⁺) and have shown potential for monitoring biocides like tributyltin (TBT). derpharmachemica.commdpi.com Given these precedents, the this compound scaffold represents a promising platform for designing novel biosensors. Its structure can be systematically modified to create highly selective and sensitive probes for a variety of important biological and environmental targets.

Analytical Methodologies for Research Scale Investigation of Ethyl 6 Methoxyquinoline 3 Carboxylate

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of Ethyl 6-methoxyquinoline-3-carboxylate and performing quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose, offering high resolution and sensitivity.

A typical RP-HPLC method for the analysis of quinoline (B57606) derivatives involves a C18 stationary phase, which provides excellent separation based on hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape and ionization for mass spectrometry detection.

Sample Preparation: Prior to analysis, a stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile. This stock solution is then diluted to an appropriate concentration for injection into the HPLC system. It is imperative that the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the HPLC column.

Method Parameters: While a specific, validated HPLC method for this compound is not publicly available, a representative method for a structurally similar quinoline derivative is presented in the table below. This provides a foundational set of parameters that would be a starting point for method development for the title compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolating its peak area against the calibration curve.

Chromatographic Separation Techniques for Purification

For the purification of this compound on a research scale, column chromatography is the most widely employed technique. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Normal-Phase Chromatography: Normal-phase chromatography, typically utilizing silica (B1680970) gel as the stationary phase, is a common choice for the purification of moderately polar organic compounds like this compound. The mobile phase, or eluent, is a non-polar solvent system, often a mixture of a hydrocarbon solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

The separation is achieved by gradually increasing the polarity of the mobile phase (gradient elution), which sequentially elutes compounds with increasing polarity from the silica gel. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Purification Protocol Outline: A general protocol for the purification of a crude reaction mixture containing this compound would involve the following steps:

Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully loaded onto the top of the packed column.

Elution: The column is eluted with a solvent system of increasing polarity. For a compound like this compound, a gradient of ethyl acetate in hexane is a common choice.

Fraction Collection: Fractions of the eluate are collected and analyzed by TLC to identify those containing the pure product.

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 50%) |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization |

Advanced Techniques for Metabolite Identification (where applicable in in vitro studies)

In the context of in vitro drug metabolism studies, identifying the metabolites of a compound is crucial for understanding its potential biotransformation pathways. For this compound, such studies would typically involve incubating the compound with liver microsomes or hepatocytes, followed by analysis of the resulting mixture to identify any new chemical entities formed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for metabolite identification due to its high sensitivity and specificity. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

An HPLC system separates the parent compound from its metabolites. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites are determined. In the second stage (MS/MS), specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which provides structural information about the metabolite.

Expected Metabolic Pathways: Based on the structure of this compound and known metabolic pathways for similar compounds, the following biotransformations would be anticipated in in vitro studies:

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis by esterases present in liver microsomes, leading to the formation of the corresponding carboxylic acid.

O-Demethylation: The methoxy (B1213986) group on the quinoline ring can be demethylated to a hydroxyl group.

Hydroxylation: The quinoline ring system can undergo hydroxylation at various positions.

| Potential Metabolite | Biotransformation | Expected m/z [M+H]⁺ |

|---|---|---|

| 6-methoxyquinoline-3-carboxylic acid | Ester Hydrolysis | 204.06 |

| Ethyl 6-hydroxyquinoline-3-carboxylate | O-Demethylation | 218.07 |

| Ethyl 6-methoxy-x-hydroxyquinoline-3-carboxylate | Ring Hydroxylation | 248.08 |

The identification of these potential metabolites would be confirmed by comparing their fragmentation patterns with those of synthesized reference standards, if available.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ethyl 6-methoxyquinoline-3-carboxylate, and how can intermediates be optimized?

- Methodological Answer : Ethyl quinoline carboxylates are typically synthesized via cyclocondensation reactions. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structural analog) is prepared as a key intermediate for tricyclic fluoroquinolones by reacting substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization . To optimize yields, control reaction temperature (e.g., 110–120°C for cyclization) and use anhydrous conditions to minimize hydrolysis of the ester group. Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy at C6, ester at C3). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (if present) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. For example, analogous compounds (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) show C=O bond lengths of ~1.22 Å, confirming ester functionality .

Advanced Research Questions

Q. How can reaction conditions be tailored to address low yields in quinoline ring formation?

- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Catalytic Additives : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes ester hydrolysis .

Q. What computational tools predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (a target for fluoroquinolones). Validate with experimental MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial activity. For example, electron-withdrawing groups (e.g., -F, -Cl) at C6/C7 enhance potency .

Q. How should researchers resolve contradictions in crystallographic data refinement?

- Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from twinning or poor data quality.

- Data Reprocessing : Use SHELXC/D/E for outlier rejection and scaling. For twinned data, apply the TWIN law in SHELXL .

- Validation Tools : Check R (<5%) and completeness (>95%) in CrysAlisPro. Use PLATON to validate hydrogen-bonding networks .

Q. What strategies validate the biological activity of derivatives with conflicting literature reports?

- Methodological Answer :

- Cross-Species Testing : Screen against Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa) strains to identify spectrum variability .